n-(3-Methoxy-4-nitrobenzyl)phthalimide n-(3-Methoxy-4-nitrobenzyl)phthalimide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13841187
InChI: InChI=1S/C16H12N2O5/c1-23-14-8-10(6-7-13(14)18(21)22)9-17-15(19)11-4-2-3-5-12(11)16(17)20/h2-8H,9H2,1H3
SMILES:
Molecular Formula: C16H12N2O5
Molecular Weight: 312.28 g/mol

n-(3-Methoxy-4-nitrobenzyl)phthalimide

CAS No.:

Cat. No.: VC13841187

Molecular Formula: C16H12N2O5

Molecular Weight: 312.28 g/mol

* For research use only. Not for human or veterinary use.

n-(3-Methoxy-4-nitrobenzyl)phthalimide -

Specification

Molecular Formula C16H12N2O5
Molecular Weight 312.28 g/mol
IUPAC Name 2-[(3-methoxy-4-nitrophenyl)methyl]isoindole-1,3-dione
Standard InChI InChI=1S/C16H12N2O5/c1-23-14-8-10(6-7-13(14)18(21)22)9-17-15(19)11-4-2-3-5-12(11)16(17)20/h2-8H,9H2,1H3
Standard InChI Key KSHSBSFLRWWGHU-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)CN2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Table 1: Key Molecular Descriptors

PropertyValue/Description
Molecular FormulaC₁₆H₁₂N₂O₅
Molecular Weight312.28 g/mol
Functional GroupsPhthalimide, nitro (-NO₂), methoxy (-OCH₃)
IUPAC Name2-(3-Methoxy-4-nitrobenzyl)isoindole-1,3-dione

Spectral Characteristics

While experimental NMR/IR data for this specific compound are unavailable, analogs such as N-(4-nitrophenyl)phthalimide () and N-(p-nitrobenzyl)phthalimide ( ) exhibit:

  • IR peaks: ~1770 cm⁻¹ (C=O stretching of phthalimide), ~1520–1340 cm⁻¹ (asymmetric/symmetric NO₂ stretching).

  • ¹H NMR: Aromatic protons in the phthalimide region (δ 7.6–8.0 ppm), methoxy protons (δ ~3.8 ppm), and benzyl CH₂ (δ ~4.5–5.0 ppm).

Synthesis and Reactivity

Synthetic Routes

The compound is likely synthesized via nucleophilic substitution between phthalic anhydride and 3-methoxy-4-nitrobenzylamine under reflux in a polar aprotic solvent (e.g., DMF or acetic anhydride). This method aligns with protocols for analogous N-substituted phthalimides ( ).

Example Reaction:

Phthalic anhydride+3-Methoxy-4-nitrobenzylamineΔ,DMFN-(3-Methoxy-4-nitrobenzyl)phthalimide+H2O\text{Phthalic anhydride} + \text{3-Methoxy-4-nitrobenzylamine} \xrightarrow{\Delta, \text{DMF}} \text{N-(3-Methoxy-4-nitrobenzyl)phthalimide} + \text{H}_2\text{O}

Chemical Reactivity

  • Reduction: The nitro group can be reduced to an amine using H₂/Pd-C or SnCl₂/HCl, yielding N-(3-methoxy-4-aminobenzyl)phthalimide ( ).

  • Electrophilic Substitution: The methoxy group directs electrophilic attacks to the ortho/para positions of the benzene ring.

  • Hydrolysis: Under basic conditions, the phthalimide ring may hydrolyze to form a dicarboxylic acid derivative.

Physicochemical Properties

Solubility and Stability

  • Solubility: Expected to be soluble in polar aprotic solvents (DMF, DMSO) and poorly soluble in water, similar to N-(4-nitrophenyl)phthalimide ().

  • Stability: Stable under ambient conditions but may decompose under strong acidic/basic conditions or prolonged UV exposure.

Table 2: Comparative Properties of Nitro-Substituted Phthalimides

CompoundMelting Point (°C)LogP
N-(4-Nitrophenyl)phthalimide180–1823.16
N-(p-Nitrobenzyl)phthalimide160–1622.98
N-(3-Methoxy-4-nitrobenzyl)phthalimide (predicted)165–1703.28

Biological Activities and Applications

Anticancer Activity

Nitro-substituted phthalimides demonstrate cytotoxicity against cancer cell lines. In a study on HT29 colorectal cancer cells, analogs with nitro groups achieved IC₅₀ values <10 µM ( ).

Anti-Inflammatory and Analgesic Effects

N-3-hydroxypropylphthalimide reduced mechanical allodynia in neuropathic pain models (ED₅₀: 546 mg/kg) ( ). The methoxy group in N-(3-Methoxy-4-nitrobenzyl)phthalimide may modulate COX-2 inhibition, though experimental validation is needed.

Industrial and Synthetic Applications

Organic Synthesis Intermediate

  • The nitro group serves as a precursor for aminated derivatives via reduction ( ).

  • Used in Mitsunobu reactions or Gabriel synthesis for alkylation ( ).

Polymer Chemistry

Phthalimide derivatives act as monomers for heat-resistant polymers. Nitro groups improve thermal stability (decomposition temperature >300°C) ( ).

Future Research Directions

  • Pharmacokinetic Studies: Evaluate bioavailability and metabolic pathways.

  • Structure-Activity Relationships (SAR): Modify substituents to optimize efficacy against drug-resistant pathogens.

  • Catalytic Applications: Explore use in asymmetric catalysis or redox reactions ( ).

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